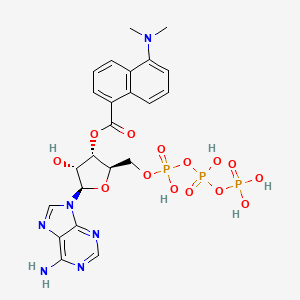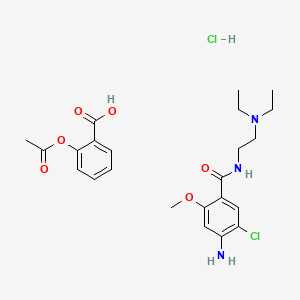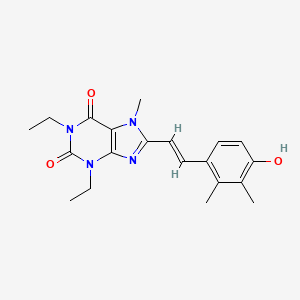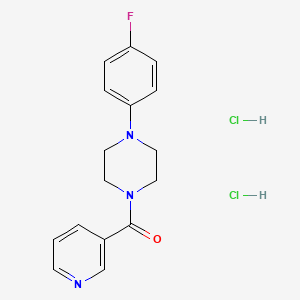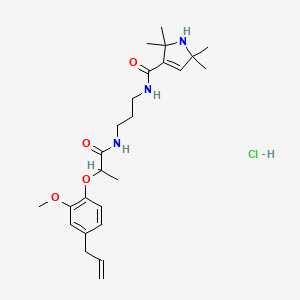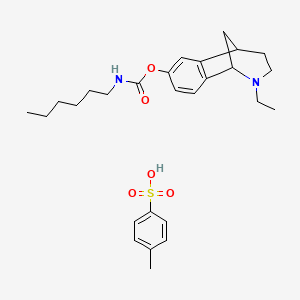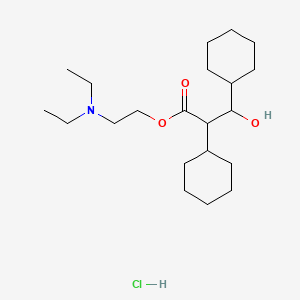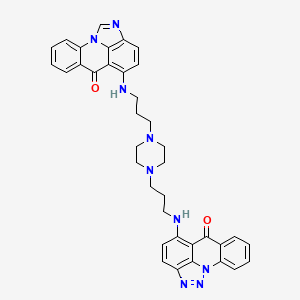
6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5-((3-(4-(3-((6-oxo-6H-imidazo(4,5,1-de)acridin-5-yl)amino)propyl)-1-piperazinyl)propyl)amino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5-((3-(4-(3-((6-oxo-6H-imidazo(4,5,1-de)acridin-5-yl)amino)propyl)-1-piperazinyl)propyl)amino)- is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple heterocyclic rings, which contribute to its diverse chemical properties and reactivity.
Métodos De Preparación
The synthesis of 6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5-((3-(4-(3-((6-oxo-6H-imidazo(4,5,1-de)acridin-5-yl)amino)propyl)-1-piperazinyl)propyl)amino)- involves several steps, including the formation of the triazolo and acridinone rings. The synthetic routes typically involve the use of various reagents and catalysts to facilitate the formation of these rings under controlled conditions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5-((3-(4-(3-((6-oxo-6H-imidazo(4,5,1-de)acridin-5-yl)amino)propyl)-1-piperazinyl)propyl)amino)- has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex moleculesIn industry, it may be used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways. The exact pathways and targets involved depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Compared to other similar compounds, 6H-(1,2,3)Triazolo(4,5,1-de)acridin-6-one, 5-((3-(4-(3-((6-oxo-6H-imidazo(4,5,1-de)acridin-5-yl)amino)propyl)-1-piperazinyl)propyl)amino)- stands out due to its unique structure and reactivity. Similar compounds include other triazolo and acridinone derivatives, which may have different substituents or ring structures, leading to variations in their chemical properties and applications .
Propiedades
Número CAS |
197903-13-2 |
|---|---|
Fórmula molecular |
C37H35N9O2 |
Peso molecular |
637.7 g/mol |
Nombre IUPAC |
10-[3-[4-[3-[(8-oxo-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-10-yl)amino]propyl]piperazin-1-yl]propylamino]-1,14,15-triazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-8-one |
InChI |
InChI=1S/C37H35N9O2/c47-36-24-7-1-3-9-30(24)45-23-40-28-13-11-26(32(36)34(28)45)38-15-5-17-43-19-21-44(22-20-43)18-6-16-39-27-12-14-29-35-33(27)37(48)25-8-2-4-10-31(25)46(35)42-41-29/h1-4,7-14,23,38-39H,5-6,15-22H2 |
Clave InChI |
MQFWSJLJVULXGV-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1CCCNC2=C3C4=C(C=C2)N=CN4C5=CC=CC=C5C3=O)CCCNC6=C7C8=C(C=C6)N=NN8C9=CC=CC=C9C7=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





